[(2-chloro-4-methylphenyl)methyl](methyl)amine hydrochloride
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Overview
Description
(2-chloro-4-methylphenyl)methylamine hydrochloride is an organic compound with the molecular formula C9H12Cl2N. It is a derivative of aniline, where the amine group is substituted with a methyl group and a chloromethyl group on the benzene ring. This compound is often used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-4-methylphenyl)methylamine hydrochloride typically involves the reaction of 2-chloro-4-methylbenzyl chloride with methylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of (2-chloro-4-methylphenyl)methylamine hydrochloride can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
(2-chloro-4-methylphenyl)methylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or secondary amines.
Oxidation: The major product is 2-chloro-4-methylbenzoic acid.
Reduction: The major product is 2-chloro-4-methylbenzylamine.
Scientific Research Applications
(2-chloro-4-methylphenyl)methylamine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients.
Industry: Used in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2-chloro-4-methylphenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
(2-chloro-4-methylphenyl)methylamine hydrochloride can be compared with other similar compounds such as:
2-chloro-4-methylbenzylamine: Lacks the methyl group on the amine.
4-methylbenzylamine: Lacks the chlorine atom.
2-chloro-4-methylphenol: Contains a hydroxyl group instead of an amine group.
The uniqueness of (2-chloro-4-methylphenyl)methylamine hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2742657-73-2 |
---|---|
Molecular Formula |
C9H13Cl2N |
Molecular Weight |
206.1 |
Purity |
95 |
Origin of Product |
United States |
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